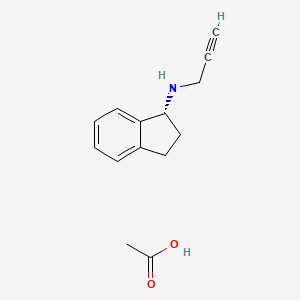
acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine is a compound that combines the properties of acetic acid and a specific amine derivative. Acetic acid is a well-known carboxylic acid with the formula CH₃COOH, commonly used in various industrial and household applications. The amine derivative, (1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine, is a more complex molecule that includes an indene structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine typically involves multiple steps:
Formation of the Indene Derivative: The indene derivative can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Prop-2-ynyl Group: This step involves the addition of a prop-2-ynyl group to the nitrogen atom of the indene derivative. This can be achieved through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the amine derivative using acetic anhydride or acetyl chloride under acidic conditions.
Industrial Production Methods
Industrial production of acetic acid typically involves the carbonylation of methanol using rhodium or iridium-based catalysts.
化学反応の分析
Types of Reactions
Oxidation: Acetic acid can undergo oxidation to form carbon dioxide and water.
Reduction: Acetic acid can be reduced to ethanol.
Substitution: The amine derivative can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Ethanol.
Substitution: Various substituted amine derivatives depending on the reagents used.
科学的研究の応用
Acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Used in the production of various chemicals and materials, including polymers and pharmaceuticals.
作用機序
The mechanism of action of acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
Formic Acid: A simpler carboxylic acid with the formula HCOOH.
Propionic Acid: Another carboxylic acid with the formula CH₃CH₂COOH.
Indole-3-Acetic Acid: A plant hormone derived from indole, similar in structure to the indene derivative.
Uniqueness
Acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine is unique due to its combination of an acetic acid moiety with a complex amine derivative, providing it with distinct chemical and biological properties.
特性
CAS番号 |
164294-89-7 |
|---|---|
分子式 |
C14H17NO2 |
分子量 |
231.29 g/mol |
IUPAC名 |
acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H13N.C2H4O2/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-2(3)4/h1,3-6,12-13H,7-9H2;1H3,(H,3,4)/t12-;/m1./s1 |
InChIキー |
CDNLNVUEWQONAH-UTONKHPSSA-N |
異性体SMILES |
CC(=O)O.C#CCN[C@@H]1CCC2=CC=CC=C12 |
正規SMILES |
CC(=O)O.C#CCNC1CCC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


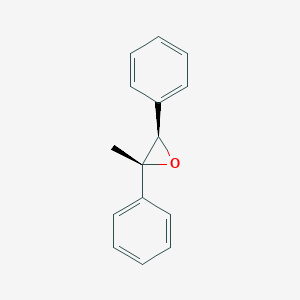

![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
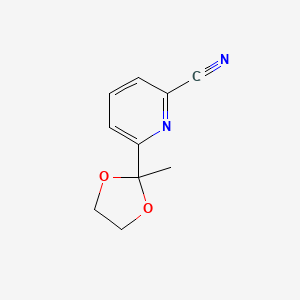
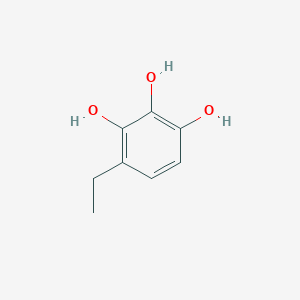

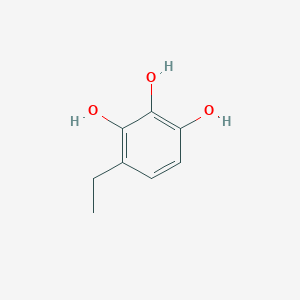
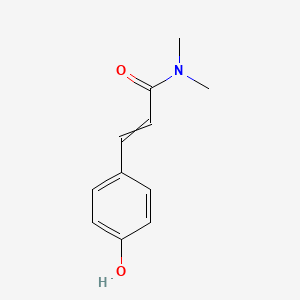

![Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1)](/img/structure/B12561415.png)
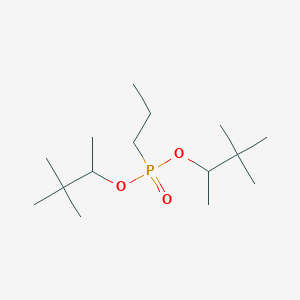
![1,1',1''-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene)](/img/structure/B12561444.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
![Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione](/img/structure/B12561454.png)
